molecular formula C15H15BrClNO2S B2857970 5-bromo-2-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide CAS No. 2034256-43-2

5-bromo-2-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide

Cat. No.: B2857970
CAS No.: 2034256-43-2
M. Wt: 388.7
InChI Key: VPDQSPYXHVDFLR-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide is a benzamide derivative featuring a bromo-chloro-substituted aromatic core linked to a thiophene-ethyl-hydroxyethyl side chain.

Activation of 5-bromo-2-chlorobenzoic acid (e.g., via acid chloride formation).

Coupling with a secondary amine containing the thiophene-ethyl-hydroxyethyl moiety.

Protective group strategies (if required) to preserve the hydroxyethyl functionality during synthesis.

The compound’s structural complexity positions it as a candidate for targeting protein interactions, particularly in antibacterial or neurological contexts, based on similar benzamide derivatives discussed in the evidence .

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO2S/c1-9(19)14-5-3-11(21-14)6-7-18-15(20)12-8-10(16)2-4-13(12)17/h2-5,8-9,19H,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDQSPYXHVDFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related benzamide derivatives from the evidence:

Compound Name Core Structure Key Substituents Reported Biological Activity Key References
5-Bromo-2-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide Benzamide 5-(1-Hydroxyethyl)thiophen-2-yl ethyl chain Not explicitly reported N/A
N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide Benzamide Benzo[d]thiazol-2-ylthio, methoxy GroEL/ES inhibition (antibacterial)
N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxybenzamide Benzamide Bromo-phenyl-thiazolyl, hydroxy Synthetic route reported
5-Bromo-2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Benzamide 4-Methylphenyl-thiazolyl Structural data only
2-Bromo-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide Benzamide Chlorobenzylsulfanyl-thiadiazolyl Synthetic details provided
N-(3-Bromopropyl)-4-(thiophen-2-yl)benzamide Benzamide Thiophen-2-yl, bromopropyl Tested for D3 receptor affinity

Structural and Functional Insights

Substituent Impact on Solubility :

  • The target compound’s hydroxyethyl-thiophene side chain likely increases hydrophilicity compared to halogenated or aryl-substituted analogs (e.g., ’s methoxybenzamide or ’s thiadiazolyl derivative). This could enhance aqueous solubility, critical for bioavailability .
  • Halogen-heavy analogs (e.g., 3,5-dibromo derivatives in ) prioritize lipophilicity, favoring membrane penetration but risking metabolic instability.

Biological Target Specificity: Compounds with thiazole/thiadiazole moieties (e.g., ) often exhibit affinity for enzymes or receptors with sulfur-rich binding pockets. The target compound’s thiophene group may mimic such interactions but with distinct spatial geometry.

Synthetic Complexity :

  • The hydroxyethyl group in the target compound likely necessitates protective strategies (e.g., temporary silylation or acetylation) during synthesis, unlike simpler halogenated derivatives. This aligns with methods in , where amines were protected during alkylation .

Activity Data Limitations

While highlights antibacterial activity for GroEL/ES inhibitors, specific IC50 or MIC values for the target compound are absent in the provided sources. Similarly, ’s D3 receptor-binding data for related compounds cannot be directly extrapolated.

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